molecular formula C12H8ClNOS B15320730 [(6-Chloropyridin-3-yl)sulfanyl](phenyl)methanone

[(6-Chloropyridin-3-yl)sulfanyl](phenyl)methanone

Cat. No.: B15320730
M. Wt: 249.72 g/mol
InChI Key: FTFFHKYHQCOBNB-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)sulfanylmethanone is an organosulfur compound featuring a chloropyridinyl moiety linked via a sulfanyl group to a benzophenone scaffold. Its molecular formula is C₁₂H₈ClNOS, with a molecular weight of 265.72 g/mol. The compound’s structure combines aromatic and heteroaromatic systems, making it a candidate for applications in medicinal chemistry and agrochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8ClNOS

Molecular Weight

249.72 g/mol

IUPAC Name

S-(6-chloropyridin-3-yl) benzenecarbothioate

InChI

InChI=1S/C12H8ClNOS/c13-11-7-6-10(8-14-11)16-12(15)9-4-2-1-3-5-9/h1-8H

InChI Key

FTFFHKYHQCOBNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Base-Mediated Thiolate Coupling

A prominent method involves reacting 3-mercapto-6-chloropyridine with benzoyl chloride under basic conditions. In a protocol analogous to the synthesis of N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea, the thiolate anion attacks the electrophilic carbonyl carbon of benzoyl chloride. This one-pot reaction proceeds in acetonitrile with potassium carbonate as a base, yielding the target compound after recrystallization (41–67% yield). Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity.
  • Temperature : Reactions performed at 25–80°C balance reactivity and side-product formation.
  • Base strength : K₂CO₃ or NaOH facilitates deprotonation of the thiol without hydrolyzing the acyl chloride.

Phase-Transfer Catalysis

For substrates with poor solubility, phase-transfer catalysts (PTCs) such as benzyltriethylammonium chloride improve reaction efficiency. This approach, validated in the synthesis of phenoxy-pyrimidine derivatives, enables the use of aqueous-organic biphasic systems. For example, toluene-water mixtures with NaOH and PTCs achieve 75–83% yield in substituting 6-chloro-3-iodopyridine with phenyl methanethiol.

Lithiation strategies activate pyridine rings for direct sulfanyl group introduction. Drawing from the synthesis of (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, this method employs lithium diisopropylamide (LDA) to deprotonate the pyridine at the 3-position, followed by quenching with a sulfur electrophile.

Ortho-Lithiation and Sulfur Electrophile Quenching

In a telescoped process scaled to pilot-plant production:

  • Lithiation : 6-Chloropyridine is treated with LDA at −50°C in THF, generating a stabilized lithio intermediate.
  • Condensation : The lithiated species reacts with phenyl thioacetate, forming the C–S bond.
  • Oxidation : While unnecessary for sulfide targets, this step is omitted, contrasting sulfone syntheses.
    Key advantages include high regioselectivity (>95%) and scalability (25 kg batches).

Temperature Optimization

Second-generation lithiation protocols operate at −10°C using AZADO catalysts, reducing energy consumption while maintaining yields >75%.

Oxidative Coupling and Related Methods

Though less common for sulfanyl methanones, oxidative coupling of thiols with chloropyridines offers alternative pathways.

NaIO₄-Mediated Oxidation

Inspired by the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, NaIO₄ oxidizes thiiranes or disulfides to sulfanyl derivatives. For example, treating bis(6-chloropyridin-3-yl) disulfide with benzaldehyde under oxidative conditions yields the target compound in 67% yield after chromatographic purification.

Comparative Analysis of Synthesis Routes

Method Conditions Yield Purity Scalability Reference
NAS with K₂CO₃ Acetonitrile, 80°C, 20 h 41–67% >95% Lab-scale
Lithiation-Condensation THF, LDA, −50°C to −10°C 75–83% >98% Pilot-plant (25 kg)
Phase-Transfer Catalysis Toluene-water, NaOH, PTC, reflux 75% 90% Multi-gram

Key Findings :

  • Lithiation-condensation offers superior scalability and purity, albeit requiring cryogenic conditions.
  • NAS methods are cost-effective for small-scale synthesis but suffer from moderate yields due to competing hydrolysis.

Optimization and Scale-Up Considerations

Purification Techniques

  • Chromatography : Flash chromatography (DCM/MeOH 95:5) resolves by-products in NAS-derived batches.
  • Recrystallization : Anhydrous acetonitrile or ethyl acetate-hexane mixtures yield crystalline products suitable for X-ray analysis.

Green Chemistry Metrics

Lithiation routes exhibit a 25% reduction in process mass intensity (PMI) compared to NAS methods, primarily through solvent recovery and catalytic oxidants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (6-Chloropyridin-3-yl)sulfanylmethanone can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or other reduced sulfur species.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

(6-Chloropyridin-3-yl)sulfanylmethanone has various applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)sulfanylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (6-Chloropyridin-3-yl)sulfanylmethanone with two structurally related compounds:

Property (6-Chloropyridin-3-yl)sulfanylmethanone (6-Chloropyridin-3-yl)(oxazol-2-yl)methanone (56c) Triazole-Trifluoromethylphenyl Derivative
Molecular Formula C₁₂H₈ClNOS C₉H₅ClN₂O₂ C₂₁H₁₂ClF₆N₃OS
Molecular Weight (g/mol) 265.72 208.60 523.85
Key Functional Groups Chloropyridinyl, sulfanyl, benzophenone Chloropyridinyl, oxazole, ketone Chloropyridinyl, triazole, trifluoromethylphenyl
Melting Point Not reported 95–96°C Not reported
Synthetic Yield Not reported 92% Not reported

Key Observations :

  • Compound 56c replaces the phenyl group with an oxazole ring, reducing molecular weight and altering electronic properties.
  • The Triazole-Trifluoromethylphenyl Derivative introduces bulkier substituents (triazole and trifluoromethyl groups), significantly increasing molecular weight and lipophilicity. Trifluoromethyl groups improve metabolic stability but may complicate synthesis .

Computational and Structural Analysis

  • SHELX Software : Widely used for crystallographic refinement, SHELX could resolve the target compound’s crystal structure, clarifying bond lengths and angles critical for activity .
  • AutoDock4 : Molecular docking studies using AutoDock4 may predict binding affinities of these compounds to biological targets (e.g., insect nicotinic acetylcholine receptors) .

Biological Activity

(6-Chloropyridin-3-yl)sulfanylmethanone is an organic compound with significant potential in medicinal chemistry. Its structure, featuring a chlorinated pyridine linked through a sulfur atom to a phenyl group, suggests diverse biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C11_{11}H8_{8}ClNOS, indicating the presence of chlorine, nitrogen, oxygen, and sulfur. The structural configuration enhances its reactivity and interaction with biological targets.

1. Antimicrobial Properties

Research indicates that (6-Chloropyridin-3-yl)sulfanylmethanone exhibits notable antimicrobial activity against various bacterial and fungal strains. Derivatives of similar compounds have shown effectiveness in inhibiting growth in pathogens such as Staphylococcus aureus and Candida albicans.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Candida albicansInhibition observed

2. Anticancer Activity

Studies suggest that this compound may possess anticancer properties. Preliminary in vitro assays indicate that it can inhibit the proliferation of cancer cell lines. For instance, a study demonstrated that derivatives of (6-Chloropyridin-3-yl)sulfanylmethanone showed cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) at specific concentrations.

Cancer Cell Line IC50_{50} (µM) Reference
MCF-715.2
A54920.5

The exact mechanism through which (6-Chloropyridin-3-yl)sulfanylmethanone exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation, potentially through the modulation of signaling pathways such as MAPK/ERK.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the antimicrobial efficacy of various derivatives of (6-Chloropyridin-3-yl)sulfanylmethanone showed promising results against both gram-positive and gram-negative bacteria. The study highlighted the compound's potential as a lead for developing new antibiotics.
  • Case Study on Anticancer Activity :
    Another research project focused on evaluating the anticancer potential of (6-Chloropyridin-3-yl)sulfanylmethanone derivatives against several cancer cell lines. The findings indicated significant inhibition of cell growth, suggesting its utility in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for (6-Chloropyridin-3-yl)sulfanylmethanone, and how do reaction conditions influence yield and selectivity?

The synthesis typically involves nucleophilic substitution between 6-chloropyridine-3-thiol and a benzoyl chloride derivative. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the thiol group .
  • Catalysts : Base catalysts (e.g., K₂CO₃) promote deprotonation of the thiol, accelerating the reaction .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation .
    Methodological optimization should prioritize purity (>95%) via column chromatography and confirm structure via NMR and mass spectrometry.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize (6-Chloropyridin-3-yl)sulfanylmethanone?

  • ¹H/¹³C NMR : The pyridinyl protons (δ 7.5–8.5 ppm) and benzoyl carbonyl (δ ~195 ppm) are diagnostic. Sulfur’s electron-withdrawing effect deshields adjacent protons .
  • IR : A strong C=O stretch (~1680 cm⁻¹) and C–S absorption (~650 cm⁻¹) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (m/z ~263 for [M+H]⁺) and fragmentation patterns validate the structure .

Q. What are the key chemical reactivity patterns of the sulfanyl and carbonyl groups in this compound?

  • Sulfanyl group : Prone to oxidation (forming sulfoxides/sulfones) under mild oxidizing agents (e.g., H₂O₂) .
  • Carbonyl group : Participates in nucleophilic acyl substitution (e.g., with amines to form amides) or reduction (e.g., NaBH₄ to secondary alcohol) .
    Reaction pathways should be monitored via TLC or HPLC to track intermediates and byproducts .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the biological activity or reaction mechanisms of this compound?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfur lone pairs, carbonyl electrophilicity) .
  • AutoDock : Simulate binding affinities to biological targets (e.g., enzymes) by modeling ligand-receptor interactions. For example, the chloropyridinyl group may engage in halogen bonding with protein residues .
    Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What crystallographic strategies resolve structural ambiguities in (6-Chloropyridin-3-yl)sulfanylmethanone derivatives?

  • Single-crystal X-ray diffraction : Use SHELX programs for structure refinement. Key parameters include bond lengths (C–S: ~1.78 Å, C=O: ~1.21 Å) and torsion angles to confirm spatial arrangement .
  • Twinned crystals : Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in sulfanyl-containing compounds .
    Publish CIF files with the Cambridge Structural Database for reproducibility .

Q. How can contradictory spectral or biological data for this compound be systematically analyzed?

  • Case study : Discrepancies in NMR coupling constants may arise from solvent polarity or dynamic equilibria (e.g., keto-enol tautomerism). Use variable-temperature NMR to probe conformational changes .
  • Biological assays : If IC₅₀ values vary across studies, standardize assay conditions (pH, incubation time) and validate with positive controls (e.g., known kinase inhibitors) .

Q. What are the methodological challenges in studying the compound’s pharmacokinetic properties (e.g., metabolic stability, CYP450 interactions)?

  • In vitro metabolism : Use liver microsomes to identify primary metabolites (e.g., oxidized sulfanyl groups). LC-MS/MS quantifies degradation rates .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. The chloropyridinyl moiety may act as a competitive inhibitor due to hydrophobic interactions .

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